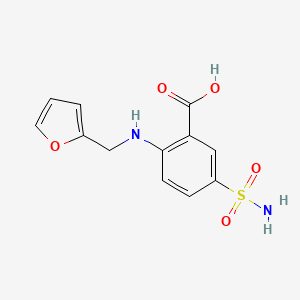

Anthranilic acid, N-furfuryl-5-sulfamoyl-

Vue d'ensemble

Description

Anthranilic acid, N-furfuryl-5-sulfamoyl-, also known as Furosemide, is a potent loop diuretic that acts on the kidneys to ultimately increase water loss from the body . It is an anthranilic acid derivative . The compound is used for edema secondary to various clinical conditions, such as congestive heart failure exacerbation, liver failure, renal failure, and high blood pressure .

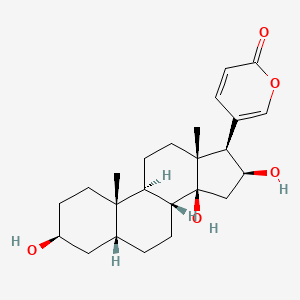

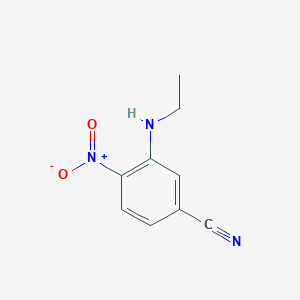

Molecular Structure Analysis

The empirical formula of Anthranilic acid, N-furfuryl-5-sulfamoyl- is C12H11ClN2O5S . It has a molecular weight of 330.74 .Chemical Reactions Analysis

Anthranilic acid, N-furfuryl-5-sulfamoyl- mainly works by inhibiting electrolyte reabsorption from the kidneys and enhancing the excretion of water from the body .Applications De Recherche Scientifique

1. Medical Applications

Anthranilic acid derivatives, specifically furosemide (a potent diuretic), have been reported to be effective in the partial resolution of diabetic macular oedema after systemic treatment. This application is particularly notable in diabetic patients with additional conditions such as nephrotic syndrome, showcasing the compound's potential in ophthalmic and diabetic care (Ciardella, 2004).

2. Chemical Synthesis and Applications

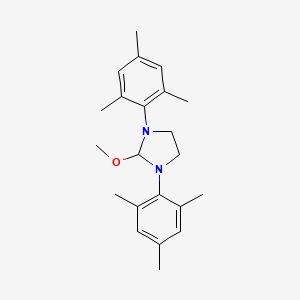

- Anthranilic acid derivatives have been synthesized using a copper-catalyzed amination process. This method is noteworthy for its high yield and efficiency, producing derivatives like N-(1-Pyrene)anthranilic acid, which has applications in metal ion-selective fluorosensing (Wolf et al., 2006).

- A selenium-catalyzed intramolecular transformation of o-nitrotoluenes into anthranilic acids has been developed. This method is significant for its atom- and redox-economical approach, producing biologically and pharmaceutically relevant anthranilic acids without extra reductants or oxidants (Li et al., 2021).

3. Material Science and Engineering

Poly(anthranilic acid) microspheres have been synthesized and characterized for their electrocatalytic properties. These microspheres show potential applications in areas like sensors and modified electrodes, particularly for the oxidation of substances like uric acid (Ranganathan et al., 2012).

4. Biological Activities

Anthranilic acid sulfonamide analogs have been investigated for their biological activities, including selective antifungal and antioxidative effects. These studies provide insight into the structure-activity relationships of anthranilic sulfonamides, useful for further in-depth investigation in pharmaceuticals (Doungsoongnuen et al., 2011).

Mécanisme D'action

Target of Action

The primary target of N-Furfuryl-5-sulfamoylanthranilic acid, also known as Furosemide, is the kidneys . It acts on the kidneys to increase water loss from the body .

Mode of Action

Furosemide works by inhibiting electrolyte reabsorption from the kidneys and enhancing the excretion of water from the body .

Biochemical Pathways

The therapeutic efficacy of Furosemide is from the activity of the intact and unaltered molecule throughout the nephron . It decreases the reabsorption of sodium by the kidneys , which leads to an increase in the excretion of water from the body .

Pharmacokinetics

Furosemide has a fast onset and short duration of action . The kidneys are responsible for about 85% of total furosemide total clearance, where about 40% involves biotransformation . Two major metabolites of furosemide are furosemide glucuronide, which is pharmacologically active, and saluamine (CSA) or 4-chloro-5-sulfamoylanthranilic acid .

Result of Action

The result of Furosemide’s action is a potent diuretic effect, leading to the treatment of edema associated with congestive heart failure, cirrhosis of the liver, and renal disease . It has been used safely and effectively in both pediatric and adult patients .

Action Environment

The action of Furosemide can be influenced by environmental factors such as the patient’s hydration status and electrolyte balance. Overdosing can lead to a profound diuresis with water and electrolyte depletion . Therefore, careful medical supervision is required, and dose and dose schedule must be adjusted to the individual patient’s needs .

Safety and Hazards

Propriétés

IUPAC Name |

2-(furan-2-ylmethylamino)-5-sulfamoylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O5S/c13-20(17,18)9-3-4-11(10(6-9)12(15)16)14-7-8-2-1-5-19-8/h1-6,14H,7H2,(H,15,16)(H2,13,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYQQEZNVBNIXGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC2=C(C=C(C=C2)S(=O)(=O)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90197453 | |

| Record name | Anthranilic acid, N-furfuryl-5-sulfamoyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4818-85-3 | |

| Record name | Anthranilic acid, N-furfuryl-5-sulfamoyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004818853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anthranilic acid, N-furfuryl-5-sulfamoyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

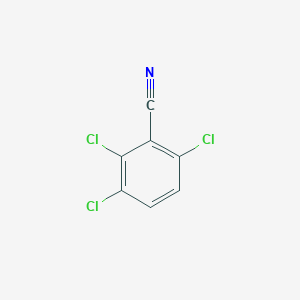

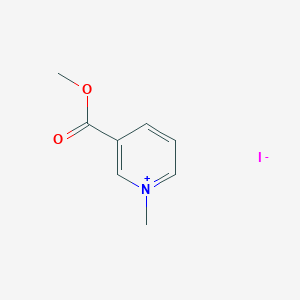

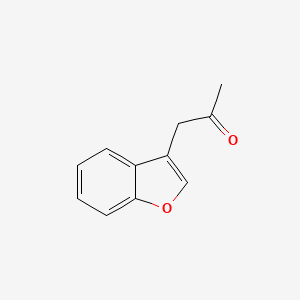

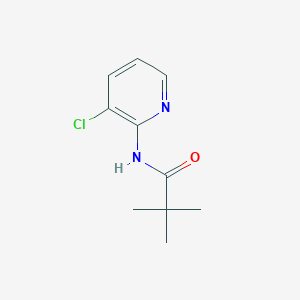

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

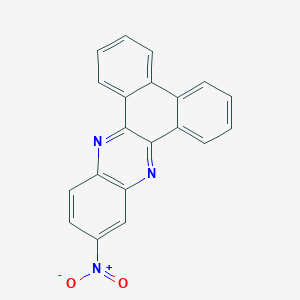

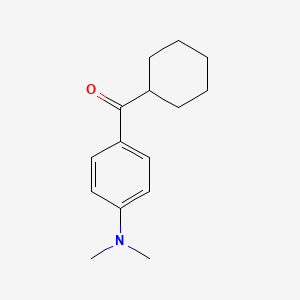

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(4-Hydroxyphenyl)-isopropyl]phenol](/img/structure/B3052851.png)